Megaphone

Catalog No.
S579107
CAS No.
64332-37-2
M.F
C22H30O6
M. Wt
390.5 g/mol
Availability
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Megaphone

CAS Number

64332-37-2

Product Name

Megaphone

IUPAC Name

(4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1

InChI Key

JCRROBQLLRCCAV-SQKDIAQBSA-N

SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C(=C1)OC)OC)OC)O)[C@]2(C[C@H](C=CC2=O)OC)CC=C

Megaphone is an aliphatic alcohol.

Megaphone (CAS: 64332-37-2) is a highly functionalized cytotoxic neolignan originally isolated from Aniba megaphylla. In the context of chemical procurement and natural product synthesis, it is highly valued for its stable, crystalline solid state with a melting point of 152 °C, which starkly contrasts with many related neolignans that exist as viscous oils [1]. Featuring a trimethoxyphenyl moiety, an allyl side chain, a ketone, and a critical unprotected secondary hydroxyl group, Megaphone serves as both a robust analytical reference standard and a versatile building block for synthesizing complex neolignan derivatives without the need for prior deprotection steps [2].

Substituting Megaphone with its closest in-class analogs, such as Megaphone acetate or Megaphyllone acetate, introduces severe processability and handling limitations. While Megaphone is a highly crystalline solid that allows for precise gravimetric dispensing and long-term benchtop stability, both the acetate and methylenedioxy analogs are oily liquids at standard room temperature [1]. Furthermore, using the acetate derivative as a synthetic starting material requires an additional, yield-reducing deprotection step to access the C-7 hydroxyl group, whereas Megaphone provides immediate, unprotected reactivity for downstream structural modifications and library synthesis [2].

Superior Gravimetric Handling and Physical State Stability

For laboratories requiring precise quantitative weighing, the physical state of a reference standard is critical. Megaphone exists as a stable crystalline solid with a sharply defined melting point of 152 °C [1]. In direct contrast, its immediate structural analog, Megaphone acetate, is an oily liquid at standard temperature and pressure[2]. This solid-state advantage eliminates the transfer losses, weighing inaccuracies, and specialized handling protocols associated with viscous oils.

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid, MP: 152 °C
Comparator Or BaselineMegaphone acetate (Oily liquid, MP: N/A at standard conditions)
Quantified DifferenceTransition from an unweighable oil to a stable solid (152 °C MP)
ConditionsStandard laboratory temperature and pressure (25 °C, 100 kPa)

A solid physical state ensures high-precision gravimetric dispensing and superior shelf-life stability, making it the preferred choice for analytical calibration and standardized assays.

Direct Precursor Suitability for Esterification Workflows

Megaphone features an unprotected secondary hydroxyl group that enables direct, single-step derivatization. When subjected to esterification workflows, Megaphone reacts quantitatively with acetic anhydride at 50 °C in 6 hours to yield Megaphone acetate [1]. Attempting to use Megaphone acetate or Tetrahydromegaphone acetate as a starting material for alternative C-7 functionalizations requires a preliminary hydrolysis step, which extends the synthesis route and reduces overall throughput [1].

Evidence DimensionSynthetic steps to novel C-7 derivatives
Target Compound Data1 step (direct derivatization via unprotected -OH)
Comparator Or BaselineMegaphone acetate (>2 steps, requires initial deprotection)
Quantified DifferenceElimination of at least 1 synthetic step and associated yield losses
ConditionsReaction with anhydrides or acyl chlorides at 50 °C

Procuring the unprotected Megaphone accelerates the synthesis of neolignan libraries by bypassing unnecessary deprotection steps, directly improving overall synthetic yield.

Unambiguous Crystallographic Benchmarking

The ability to form high-quality crystals is a major differentiator for neolignan structural verification. Megaphone readily forms millimeter-sized crystals from ether-chloroform solutions, exhibiting monoclinic symmetry with precise lattice constants (a = 0.8757 nm, b = 1.1942 nm, c = 1.0177 nm) [1]. Its hydrogenated derivative, Tetrahydromegaphone, and its acetate analog remain oils upon solvent evaporation, completely precluding direct single-crystal X-ray diffraction analysis without further chemical modification [1].

Evidence DimensionCrystallizability for X-ray diffraction
Target Compound DataMillimeter-sized monoclinic crystals (a = 0.8757 nm)
Comparator Or BaselineTetrahydromegaphone / Megaphone acetate (Amorphous oils)
Quantified Difference100% success rate in direct crystal formation vs. 0% for oily analogs
ConditionsCrystallization from ether-chloroform solution

For analytical teams, the ability to directly grow crystals ensures absolute stereochemical confirmation, avoiding the need to synthesize heavy-atom derivatives.

Analytical Reference Standard for Neolignan Profiling

Because Megaphone is a crystalline solid with a sharp melting point of 152 °C, it is highly suited as a primary reference standard for HPLC and GC-MS calibration in natural product isolation. Its solid state prevents the weighing errors typically encountered with oily neolignan analogs, ensuring high reproducibility in quantitative assays[1].

Starting Material for Cytotoxic SAR Library Synthesis

The presence of an unprotected secondary hydroxyl group allows Megaphone to be directly utilized in structure-activity relationship (SAR) studies. Chemists can immediately subject it to esterification or etherification without the yield-reducing deprotection steps required when starting from Megaphone acetate [2].

Crystallographic Model for Stereochemical Studies

Megaphone's propensity to form millimeter-sized monoclinic crystals from simple ether-chloroform mixtures makes it an ideal model compound for X-ray diffraction training and stereochemical benchmarking of complex bicyclic or bridged natural products, a workflow impossible with its oily derivatives [2].

XLogP3

2.8

UNII

8J0BV7D5N9

Other CAS

64332-37-2

Wikipedia

Megaphone

Dates

Last modified: 02-18-2024

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